Home > Products > Screening Compounds P109464 > 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride
6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride - 1431963-77-7

6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride

Catalog Number: EVT-3184756
CAS Number: 1431963-77-7
Molecular Formula: C13H13ClN4
Molecular Weight: 260.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

Compound Description: This series of compounds was synthesized and evaluated for antibacterial activity. The synthesis involved reacting 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine with various carboxylic acids. []

8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one Hydrochloride

Compound Description: This compound was crystallized as its hydrochloride salt and its structure was compared to its fluorinated analogue, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate. []

Relevance: While structurally different from 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, this compound is relevant due to the shared presence of a pyridine ring substituted at the 3-position. The different heterocycles and substituents highlight the diversity of structures that can incorporate this specific pyridine motif. []

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

Compound Description: This compound is a 1,3,4-oxadiazole derivative that was obtained alongside 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione from the reaction of 1-Isonicotinoyl-4-phenylthiosemicarbazide with Fe(II) or Mn(II) salts. Its crystal structure was analyzed, revealing a planar structure stabilized by intramolecular hydrogen bonds. []

Relevance: This compound highlights a different class of heterocyclic compounds containing a pyridine ring. Although not directly structurally analogous to 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, it showcases the versatility of pyridine as a building block in various heterocyclic scaffolds. []

5-chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine

Compound Description: This compound, a pyrimidin-4-amine derivative, emerged during the development of novel pesticides. While possessing superior fungicidal activity to commercial fungicides like diflumetorim, it displayed high rat toxicity. []

Relevance: Though not structurally similar to 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, this compound represents a different class of bioactive compounds incorporating a nitrogen-containing heterocycle. It emphasizes the significance of exploring diverse heterocyclic scaffolds for pharmacological activity. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

Compound Description: This chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative, incorporating a thieno[2,3-d]pyrimidine moiety, was synthesized via the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one. []

Relevance: Although structurally distinct from 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, this compound exemplifies the broad range of heterocyclic systems that can be assembled. It highlights the potential for incorporating various heterocycles, such as thieno[2,3-d]pyrimidine, into complex molecules. []

3, 4-Bis (substituted phenyl)-7-(6-methyl pyridin-2-yl)-3, 3a, 3b, 4-tetrahydro-7H-pyrrolo [2, 3-c : 5,4-c']diisoxazole Derivatives

Compound Description: This series of bis-isoxazole derivatives was synthesized using a microwave-assisted solvent-free method. The compounds demonstrated moderate antimicrobial activity and good antioxidant activity compared to standard drugs. []

Relevance: These compounds share a common structural feature with 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, namely the 6-methylpyridin-2-yl moiety. This shared feature showcases the potential for variations in heterocycles attached to this pyridine unit while still retaining biological activity. []

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This compound was synthesized using microwave irradiation from the reaction of 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine. Its crystal structure reveals a pyrazolo[3,4-b]pyridine system with distinct planar and non-planar regions. []

Relevance: While structurally dissimilar to 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, this compound showcases a different heterocyclic scaffold, pyrazolo[3,4-b]pyridine, which shares a common nitrogen-containing ring system with the benzimidazole and pyridine units of the target compound. This highlights the diverse arrangements and functionalities possible within heterocyclic chemistry. []

6-(3-substituted-acryloyl)-5-(1-pyrrolyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidines

Compound Description: These compounds were synthesized from 6-acetyl-5-(1-pyrrolyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine by reacting it with various arylaldehydes under basic conditions. These derivatives are key intermediates in the synthesis of more complex heterocyclic structures, including pyridines and pyranones. []

Relevance: Although not directly comparable to 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, this series of compounds emphasizes the potential for utilizing simple heterocyclic units, such as thieno[2,3-d]pyrimidine, as building blocks for constructing diverse and complex molecular architectures with potentially interesting biological properties. []

6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine (PLX5622)

Compound Description: This compound is a CSF-1R inhibitor used in preclinical glioma models to deplete glioma-associated microglia and macrophages (GAMMs). Studies with PLX5622 suggest that GAMMs are not directly involved in glioma initiation. []

Relevance: While structurally distinct from 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, this compound shares the common feature of a pyridine ring substituted at the 3-position with a nitrogen-containing heterocycle. This highlights the potential for targeting diverse biological pathways with compounds containing this specific pyridine motif. []

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyrimidin-2-amine (Compound P1)

Compound Description: This compound, a 7-azaindole analogue, demonstrates strong interaction with CSF-1R according to molecular docking studies. It exhibits potent cytotoxicity against MCF-7, A549, and HOS cancer cells while displaying lower toxicity toward normal L929 cells. Compound P1 induces apoptosis and cell cycle arrest in HOS cells at nanomolar concentrations. []

Relevance: This compound is structurally similar to 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, with both sharing a central pyridine ring substituted at the 3-position with a nitrogen-containing heterocycle. The difference lies in the specific heterocycles involved - benzimidazole in the target compound and pyrrolo[2,3-b]pyridine in Compound P1. This comparison illustrates how slight modifications in the heterocyclic unit can significantly impact biological activity and selectivity. []

Mannich Bases of Indole-2,3-dione

Compound Description: This series of compounds was synthesized by reacting various 5-substituted indole-2,3-dione derivatives with N2-benzylidenepyridine-2,6-diamine followed by reaction with secondary amines in the presence of formaldehyde. Several of these compounds displayed significant antibacterial and antifungal activity. []

Relevance: These compounds are relevant due to the inclusion of a benzimidazole-like core structure within the indole-2,3-dione unit. Although lacking the pyridine moiety found in 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, this structural similarity emphasizes the potential for exploring benzimidazole derivatives with different functionalities for potential biological activity. []

Ruthenium(II) Complexes with NH Functionalized N˄N˄N Pincer Ligands

Compound Description: These ruthenium complexes were synthesized using NH functionalized N˄N˄N pincer ligands based on 6-(3-R1,5-R2-1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyridin-2-amine. The complexes exhibited high catalytic efficiency in acceptorless dehydrogenative coupling reactions of secondary alcohols with 2-aminobenzyl or γ-amino alcohols to yield quinolines and pyridines. []

Relevance: These complexes, while structurally different from 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, exemplify the diverse applications of pyridine-containing ligands in organometallic chemistry. The complexes demonstrate the potential for designing novel catalysts based on pyridyl ligands for organic synthesis. []

Copper(II) Complexes with 2NO and 3N Donor Ligands

Compound Description: This series of water-soluble copper(II) complexes utilizes ligands with 2NO and 3N donor atoms. The complexes exhibit DNA binding properties, causing oxidative cleavage of plasmid DNA, and potent cytotoxicity against the HBL-100 human breast cancer cell line, surpassing cisplatin in efficacy. Importantly, they show no toxicity towards normal human lymphocytes. []

Relevance: While not directly structurally similar to 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, this work showcases the potential of copper(II) complexes with nitrogen-containing ligands for anticancer activity. It suggests that exploring metal complexes with similar ligands to the target compound might unveil novel and selective anticancer agents. []

1-(4-Methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives

Compound Description: This series of quinoline-pyrazolopyridine hybrids was synthesized and screened for antimalarial activity. Compound 5p, containing a 4-Cl substituent on both aryl rings, exhibited potent in vitro and in vivo activity against the chloroquine sensitive 3D7 strain of Plasmodium falciparum. [, ]

Relevance: While structurally diverse from 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, this work demonstrates the potential of combining two different heterocyclic moieties, quinoline and pyrazolopyridine, into a single molecule to achieve potent antimalarial activity. It suggests a potential strategy for developing novel drugs by combining different heterocyclic units, potentially incorporating benzimidazole as a building block. [, ]

Schiff Base Copper(II) and Zinc(II) Complexes

Compound Description: This series of Schiff base copper(II) and zinc(II) complexes were studied for their DNA binding ability and cytotoxicity against sarcoma cells. The complexes interacted with DNA through intercalation or electrostatic interactions. Most exhibited moderate toxicity against human sarcoma cells (MES-SA and MES-SA/Dx5), with a structure-dependent reactivity order observed. []

Relevance: This research highlights the potential of metal complexes with benzimidazole-containing ligands, similar to 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, for DNA binding and cytotoxic activity. It suggests that exploring various metal complexes with this target compound could lead to interesting biological applications. []

5-fluoro-1,2,6-trisübstitüe benzimidazol karboksilat ya da amid türevleri

Compound Description: This series of 5-fluoro-1,2,6-trisubstituted benzimidazole carboxylate and amide derivatives were synthesized and evaluated for their antimicrobial and antifungal activities. Several compounds demonstrated promising activity against Candida albicans and Bacillus subtilis. []

Relevance: This series directly relates to 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride due to the shared benzimidazole core. Although lacking the pyridine ring present in the target compound, this work emphasizes the versatility of the benzimidazole scaffold for antimicrobial and antifungal applications. It suggests that modifying the target compound to incorporate fluorine and other substituents could lead to enhanced antimicrobial properties. []

Rhenium Tricarbonyl Core Complexes of Thymidine and Uridine Derivatives

Compound Description: Thymidine and uridine were modified to create amine analogues used to synthesize rhenium tricarbonyl core complexes. These complexes were fully characterized, including X-ray crystallography, revealing a facial geometry of the carbonyl ligands and distorted octahedral coordination spheres. []

Relevance: This research highlights the use of nitrogen-containing heterocyclic ligands, albeit with different scaffolds from 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, in forming stable rhenium tricarbonyl complexes. This suggests that exploring rhenium coordination with the target compound could yield novel complexes with interesting properties for various applications. []

Ruthenium(II) Arene Complexes with Chelating Chloroquine Analogue Ligands

Compound Description: This study focused on synthesizing and characterizing three new ruthenium complexes containing bidentate chloroquine analogue ligands. The complexes were tested for antimalarial activity against chloroquine-sensitive and -resistant Plasmodium falciparum strains. While some complexes were less active than their free ligands, one complex exhibited high antimalarial activity. []

Relevance: Although not directly related to 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride in terms of structure, this study showcases the use of ruthenium complexes with nitrogen-containing ligands for targeting malaria. It suggests that exploring the coordination chemistry of the target compound with ruthenium and other metals could lead to novel antimalarial agents. []

Metal−Organic Frameworks Based on Different Benzimidazole Derivatives

Compound Description: This work describes the synthesis and structural characterization of seven coordination polymers using various benzimidazole-based ligands and metal ions (Zn(II) and Cd(II)). The diverse structures obtained highlight the influence of ligand length and substituent groups on the formation of these metal-organic frameworks. []

Relevance: This study directly relates to 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride as it showcases the versatility of benzimidazole derivatives in constructing metal-organic frameworks. The use of various substituted benzimidazole ligands demonstrates the potential for modifying the target compound to create novel materials with tailored properties. []

Cocrystallization of Coordinative and Inorganic Lanthanide Centers

Compound Description: Two pyridyl-substituted tripodal ligands, 3-TPyMNTB (tris(((pyridin-3-ylmethyl)benzimidazol-2-yl)methyl)amine) and 4-TPyMNTB (tris(((pyridin-4-ylmethyl)benzimidazol-2-yl)methyl)amine), were synthesized and used to create cocrystals containing both coordinative and inorganic lanthanide centers. These cocrystals exhibit dual emission upon excitation of the organic ligand. []

Relevance: This study is directly related to 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride as it utilizes benzimidazole derivatives as ligands for lanthanide ions. The work demonstrates the potential of benzimidazole-based ligands to create luminescent materials with interesting photophysical properties. []

Rhenium Tricarbonyl Core Complexes with Benzimidazole, Quinoline, and Tryptophan Derivatives

Compound Description: Seven tridentate ligands derived from benzimidazole, quinoline, and tryptophan were synthesized and used to create rhenium tricarbonyl core complexes. The complexes were characterized, including X-ray crystallography for four of them, revealing facial {Re(CO)3N3} coordination geometry in the cationic units. []

Relevance: This research is directly relevant to 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride due to the use of benzimidazole derivatives as ligands for rhenium tricarbonyl complexes. It suggests that exploring the coordination chemistry of the target compound with rhenium could lead to novel complexes with unique photophysical and potential biological properties. []

3-Amino-4-aryl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carbohydrazides and Derivatives

Compound Description: This study focused on the synthesis and biological evaluation of various heterocyclic compounds derived from 3-amino-4-aryl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carbohydrazides. Several of these derivatives were tested for anti-Alzheimer and anti-COX-2 activities. []

Relevance: While not directly structurally comparable to 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, this work showcases the potential of designing novel heterocyclic compounds with pharmacological activity by incorporating a pyridine ring connected to another heterocycle. It suggests that exploring similar structural modifications of the target compound could lead to the discovery of new bioactive molecules. []

Midrange affinity fluorescent Zn(II) sensors of the Zinpyr family

Compound Description: ZP9 (2-{2-chloro-6-hydroxy-3-oxo-5-[(2-{[pyridin-2-ylmethyl-(1H-pyrrol-2-ylmethyl)amino]methyl}phenylamino)methyl]-3H-xanthen-9-yl}benzoic acid) and ZP10 (2-{2-chloro-6-hydroxy-5-[(2-{[(1-methyl-1H-pyrrol-2-ylmethyl)pyridin-2-ylmethylamino]methyl}phenylamino)methyl]-3-oxo-3H-xanthen-9-yl}benzoic acid) are two asymmetrically derivatized fluorescein-based dyes. They act as midrange affinity Zn(II) sensors with dissociation constants in the sub-micromolar (ZP9) and low-micromolar (ZP10) range. Both display significant fluorescence turn-on upon Zn(II) binding and demonstrate good selectivity for Zn(II) over other metal ions. []

Relevance: Although structurally distinct from 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, these sensors highlight the importance of incorporating specific ligand moieties, like pyridyl-amine-pyrrole groups, for metal ion sensing. This suggests that designing benzimidazole-based fluorescent probes incorporating similar chelating groups could lead to the development of novel metal ion sensors with specific applications. []

4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline and mTOR-selective kinase inhibitors

Compound Description: This research discusses a combination product for treating cancer associated with Hedgehog signaling. The product comprises a VEGFR tyrosine kinase inhibitor, 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline, in combination with an inhibitor of mTOR-selective kinase. This combination therapy targets both angiogenesis and tumor cell proliferation. []

Relevance: While structurally different from 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, this work demonstrates the therapeutic potential of combining different kinase inhibitors. This concept could be extended to the target compound by exploring its potential activity against various kinases and evaluating synergistic effects in combination with other anticancer agents. []

N-(6-pyridin-4-ilpirazin-2-yl)-1H-indol-5-amine and related pyrazine derivatives

Compound Description: This research presents a series of novel pyrazine derivatives, including N-(6-pyridin-4-ilpirazin-2-yl)-1H-indol-5-amine and its analogs, designed for therapeutic use. These compounds possess a core pyrazine ring substituted with pyridine and indole or other heterocyclic moieties. []

Relevance: Although structurally diverse from 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, these compounds highlight the pharmacological potential of pyrazine-based scaffolds with diverse substituents. This suggests that incorporating a pyrazine ring into the target compound or exploring benzimidazole-pyrazine hybrids could be a promising strategy for discovering novel bioactive molecules. []

(2E)-3-[2-piperidin-1-yl-6-(trifluoromethyl)pyridin-3-yl]-N-quinolin-7-ylacrylamide (AMG6880), 5-chloro-6-{(3R)-3-methyl-4-[6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzimidazol-2-yl]piperazin-1-yl}pyridin-3-yl)methanol (AMG7472) and N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC)

Compound Description: These compounds belong to a group of TRPV1 antagonists that effectively block both capsaicin and proton activation of the receptor. This suggests that these antagonists lock the channel in a closed state, hindering activation by both stimuli. []

Relevance: While structurally different from 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, AMG7472 incorporates a benzimidazole moiety within its complex structure. This highlights the versatility of benzimidazole as a building block in diverse pharmacological agents, even within a large molecule like AMG7472. []

Ester 3-(substituted amino)-1H-indole-2-carboxylic acid and ester derivatives of 3-(substituted amino)benzo(b)thiophene-2-carboxylic acid

Compound Description: This research focuses on a series of ester 3-(substituted amino)-1H-indole-2-carboxylic acid and ester derivatives of 3-(substituted amino)benzo(b)thiophene-2-carboxylic acid as inhibitors of interleukin-4 gene expression. These compounds target various conditions like allergy, asthma, and tumors. []

Relevance: While structurally distinct from 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, this research emphasizes the potential of utilizing heterocyclic scaffolds like indole and benzo(b)thiophene, which share similar structural features with benzimidazole, for developing bioactive compounds. This suggests that exploring benzimidazole derivatives with analogous substitutions could lead to the discovery of novel inhibitors of interleukin-4 gene expression or other relevant targets. []

4-[3-Dimethylamino-1-(2-dimethylaminovinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one and 5-[3-Dimethylamino-1-(2-dimethylaminovinyl)prop-2-enylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Compound Description: These compounds were utilized as starting materials for the synthesis of 1,4-dihydropyridine derivatives, which are known for their diverse pharmacological properties. The reactions involve condensation with primary amines followed by various transformations to obtain the desired dihydropyridine products. []

Relevance: Although structurally distinct from 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, this work showcases the utility of 1,3-oxazol-5(4H)-one and 1,3-thiazolidin-4-one derivatives in constructing heterocyclic compounds with potential bioactivity. These heterocycles share a common five-membered ring system with benzimidazole, highlighting the diverse structural modifications possible within this class of compounds. []

Mutant 5-Hydroxytryptamine1A Receptor D116A

Compound Description: This research describes a mutated 5-hydroxytryptamine1A (5-HT1A) receptor, D116A, which exhibits altered binding and functional properties compared to the wild-type receptor. While certain 5-HT1A agonists lose affinity for the mutant, others retain or even gain potency. The study demonstrates that the D116A mutant can be activated solely by synthetic ligands, suggesting its potential as a tool for investigating specific 5-HT1A receptor signaling pathways. []

Relevance: This study, although focused on a specific receptor mutation, highlights the importance of understanding the molecular interactions between ligands and their target proteins. Even subtle changes in receptor structure can significantly impact ligand binding and activity. This knowledge is crucial when designing novel ligands, including those structurally related to 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, to ensure optimal interaction with their intended targets. []

Dabigatran etexilate

Compound Description: This compound is an oral direct thrombin inhibitor used to treat thromboembolic diseases. An improved synthetic route was developed for dabigatran etexilate, utilizing environmentally friendly reagents and achieving a higher yield compared to previous methods. []

Relevance: While structurally distinct from 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, Dabigatran etexilate incorporates a benzimidazole unit within its complex structure. This highlights the presence of benzimidazole in pharmaceutical agents targeting diverse therapeutic areas. []

Pyrimidines as inhibitors of kinases

Compound Description: This research presents various pyrimidine derivatives designed as kinase inhibitors. These compounds target different kinases involved in various cellular processes and disease states. The diverse structures within this series highlight the versatility of the pyrimidine scaffold for developing kinase inhibitors. []

Relevance: Although structurally diverse from 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, this work showcases the potential of designing heterocyclic compounds, particularly those containing pyrimidine, as kinase inhibitors. This concept could be applied to the target compound by exploring its potential kinase inhibitory activity or by designing hybrid molecules incorporating both benzimidazole and pyrimidine units. []

Inhibitors myristate small molecules BCR-ABL and methods of use

Compound Description: This research focuses on the development of small molecule inhibitors of BCR-ABL, a tyrosine kinase involved in chronic myeloid leukemia (CML). The compounds are designed to target the myristate binding pocket of BCR-ABL, disrupting its membrane localization and activity. []

Relevance: Although structurally distinct from 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, this work highlights the potential of targeting specific protein-protein interactions involved in disease pathogenesis. This concept could be explored for the target compound by identifying its potential protein binding partners and designing molecules that disrupt these interactions. []

Neue Imidazol- und Indolderivate -Synthese und biologische in-vitro-Prüfungen

Compound Description: This study describes the synthesis and biological evaluation of new imidazole and indole derivatives. The imidazole derivatives were designed as potential tyrosine kinase inhibitors, particularly targeting PDGF-R, while the indole derivatives were evaluated for antimicrobial, anti-inflammatory, and antiproliferative activities. []

Relevance: This research is particularly relevant to 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride as it explores the potential of imidazole and indole derivatives, both structurally related to benzimidazole, for diverse biological activities. The results of this study provide valuable insights for designing novel benzimidazole-based compounds with improved potency and selectivity against various targets, including kinases and microbial pathogens. []

Selective antagonists of the H4 histamine receptor for treating vestibular disorders

Compound Description: This research focuses on the use of selective H4 histamine receptor antagonists for treating vestibular disorders. The study identifies several compounds with high affinity for the H4 receptor and low affinity for the H3 receptor, demonstrating their selectivity. These antagonists are proposed to alleviate symptoms associated with vestibular dysfunction by modulating histamine signaling. []

Relevance: Although not directly related to 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride in terms of structure, this work highlights the importance of targeting specific histamine receptor subtypes for therapeutic applications. This concept could be applied to the target compound by investigating its potential interaction with different histamine receptors and exploring its potential as a selective modulator of histamine signaling. []

Pyrazole and triazole compounds as inhibitors of KSP

Compound Description: This research presents a series of pyrazole and triazole derivatives designed as inhibitors of kinesin spindle protein (KSP), a motor protein involved in cell division. These compounds target the ATP binding site of KSP, disrupting its function and inhibiting mitosis. []

Relevance: While structurally diverse from 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride, this work showcases the potential of utilizing heterocyclic scaffolds, particularly pyrazole and triazole, for developing KSP inhibitors. This concept could be applied to the target compound by exploring its potential activity against KSP or by designing hybrid molecules incorporating benzimidazole and pyrazole or triazole units for enhanced potency and selectivity. []

Reagents for high-throughput solid-phase and solution-phase organic synthesis

Compound Description: This research provides a comprehensive overview of various reagents used in high-throughput solid-phase and solution-phase organic synthesis. The reagents cover a wide range of transformations, including coupling reactions, oxidation, reduction, and cyclization. []

Relevance: This resource is invaluable for synthetic chemists working with heterocyclic compounds like 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride. The described reagents can be employed to modify the target compound, introduce new functional groups, or create diverse libraries of related molecules for biological screening and structure-activity relationship studies. []

Properties

CAS Number

1431963-77-7

Product Name

6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride

IUPAC Name

6-(2-methylbenzimidazol-1-yl)pyridin-3-amine;hydrochloride

Molecular Formula

C13H13ClN4

Molecular Weight

260.72

InChI

InChI=1S/C13H12N4.ClH/c1-9-16-11-4-2-3-5-12(11)17(9)13-7-6-10(14)8-15-13;/h2-8H,14H2,1H3;1H

InChI Key

XMUZJIYBLGTIPF-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N1C3=NC=C(C=C3)N.Cl

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=NC=C(C=C3)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.